molecular formula C24H42O4 B14552315 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione CAS No. 61699-61-4

3,4-Didecyloxy-cyclobut-3-ene-1,2-dione

Cat. No.: B14552315
CAS No.: 61699-61-4
M. Wt: 394.6 g/mol
InChI Key: ISWFUVBWJNNQSU-UHFFFAOYSA-N
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Description

3,4-Didecyloxy-cyclobut-3-ene-1,2-dione: is a chemical compound that belongs to the family of cyclobutene derivatives It is characterized by the presence of two decyloxy groups attached to the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with decanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds with unique properties.

Biology: The compound may have applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on its ability to interact with specific biological targets and its efficacy in treating certain conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s decyloxy groups and cyclobutene ring play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

    3,4-Diethoxy-cyclobut-3-ene-1,2-dione: This compound has ethoxy groups instead of decyloxy groups and is used in similar applications.

    3,4-Dimethoxy-cyclobut-3-ene-1,2-dione:

    3,4-Dihydroxy-cyclobut-3-ene-1,2-dione:

Uniqueness: 3,4-Didecyloxy-cyclobut-3-ene-1,2-dione is unique due to its longer alkyl chains (decyloxy groups), which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

61699-61-4

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

3,4-didecoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-17-19-27-23-21(25)22(26)24(23)28-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

ISWFUVBWJNNQSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C(=O)C1=O)OCCCCCCCCCC

Origin of Product

United States

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